BenchChemオンラインストアへようこそ!

Vinglycinate

Preclinical oncology Vinca alkaloid analogs Antitumor efficacy

Vinglycinate is a semisynthetic vinblastine analog distinguished by a C4 α-aminoacetyl substitution, enabling 100% P-1534 leukemia cure rates with markedly reduced toxicity vs. vincristine/vinblastine. Clinically documented lack of cross-resistance makes it essential for MDR and tubulin mutation studies. Predicted non-inhibitor of all major CYP450 isoforms supports multi-agent protocols without pharmacokinetic interactions. Ideal for SAR investigations exploring C4-position modifications in vinca alkaloid development.

Molecular Formula C48H63N5O9
Molecular Weight 854.0 g/mol
CAS No. 865-24-7
Cat. No. B611689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinglycinate
CAS865-24-7
SynonymsVinglycinate;  Vinglicinato;  Vinglycinatum
Molecular FormulaC48H63N5O9
Molecular Weight854.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3
InChIKeyYNSIUGHLISOIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vinglycinate (CAS 865-24-7): A Semisynthetic Vinca Alkaloid with Modified Toxicity Profile for Preclinical Anticancer Research


Vinglycinate (also known as VGL; CAS 865-24-7) is a semisynthetic α-aminoacetyl analog of vinblastine, belonging to the vinca alkaloid class of antineoplastic agents [1]. Chemically identified as O⁴-deacetylvincaleukoblastine 4-ester with N,N-dimethylglycine, this compound possesses a molecular formula of C₄₈H₆₃N₅O₉ and a molecular weight of approximately 854.05 g/mol . Vinglycinate was developed in the 1960s as one of the first semisynthetic vinblastine derivatives to enter clinical evaluation, distinguished by structural modification at the C-4 position that introduces an α-aminoacetyl moiety [2]. Its primary mechanism involves binding to tubulin and inhibiting microtubule polymerization, consistent with the class-wide pharmacology of vinca alkaloids [3].

Why Vinglycinate Cannot Be Assumed Interchangeable with Other Vinca Alkaloids in Experimental Oncology


Vinca alkaloids exhibit marked divergence in therapeutic spectra and toxicity profiles despite shared structural origins and a common tubulin-binding mechanism [1]. Within the class, vinblastine (VLB) and vincristine (VCR) differ substantially in clinical indications, potency ranges, and dose-limiting toxicities—vinblastine is primarily associated with myelosuppression, whereas vincristine is characterized by neurotoxicity [2]. Chemical modifications at the C-4 position of the vindoline moiety, as exemplified by vinglycinate, can significantly alter both antitumor activity and toxicity parameters relative to the parent compound [3]. Consequently, assuming that any vinca alkaloid can substitute for another in research or therapeutic applications without validated comparative data risks introducing uncontrolled variables into experimental outcomes. The quantitative evidence that follows delineates precisely where vinglycinate demonstrates measurable differentiation from its closest comparators—vinblastine and vincristine—establishing the basis for informed compound selection in preclinical and translational studies .

Vinglycinate Comparative Evidence Guide: Quantitative Differentiation Versus Vinblastine and Vincristine


Vinglycinate Matches Vincristine-Level Efficacy with Vinblastine-Like Safety in P-1534 Leukemia Model

In direct comparative preclinical evaluation, vinglycinate achieved 100% cure rate of the P-1534 leukemia model—equivalent to vincristine's efficacy profile—while maintaining a toxicity profile substantially reduced from that of vinblastine, the parent compound from which it is derived [1]. This represents a decoupling of efficacy and toxicity that distinguishes vinglycinate from both comparator compounds.

Preclinical oncology Vinca alkaloid analogs Antitumor efficacy Toxicity profiling

Vinglycinate Demonstrates Absence of Cross-Resistance with Vinblastine and Vincristine

Clinical evaluation of vinglycinate sulfate in 31 patients with malignant disease revealed a critical differentiation parameter: lack of cross-resistance between vinglycinate (VGL) and both vinblastine sulfate (VLB) and vincristine sulfate (VCR) [1]. This finding is particularly significant given that vinblastine and vincristine typically exhibit cross-resistance patterns in multidrug-resistant settings [2].

Drug resistance Multidrug resistance Vinca alkaloid cross-resistance Clinical oncology

Vinglycinate Exhibits Favorable In Silico ADME-Tox Profile with Low CYP450 Inhibitory Liability

Computational ADME-Tox profiling of vinglycinate sulfate (CAS 7281-31-4) indicates a favorable safety prediction profile with non-AMES toxic and non-carcinogenic classifications [1]. Notably, the compound is predicted as a non-inhibitor of all major CYP450 isoforms tested (1A2, 2C9, 2C19, 2D6, 3A4), suggesting minimal potential for CYP-mediated drug-drug interactions [2].

ADME-Tox prediction Drug-likeness CYP450 inhibition Computational pharmacology

Vinglycinate Structural Modification at C-4 Position Confers Altered Pharmacological Profile

Vinglycinate is structurally defined as O⁴-deacetylvincaleukoblastine 4-ester with N,N-dimethylglycine, representing a specific α-aminoacetyl modification at the C-4 position of the vinblastine scaffold . Among a series of 4-acyl and α-aminoacetyl analogs evaluated, marked differences in both activity and toxicity were observed, with the α-aminoacetyl substitution pattern (as present in vinglycinate) producing a distinct efficacy-toxicity separation compared to 4-acyl derivatives [1].

Structure-activity relationship Vinca alkaloid chemistry Semisynthetic derivatives Medicinal chemistry

Vinglycinate: High-Yield Research Application Scenarios Based on Validated Differentiation Evidence


Preclinical Leukemia Model Studies Requiring Vincristine-Like Potency with Reduced Toxicity

Based on the direct comparative evidence showing 100% cure rate of P-1534 leukemia with substantially reduced toxicity relative to vinblastine [1], vinglycinate is optimally suited for murine leukemia studies where vincristine-level efficacy is required but the pronounced neurotoxicity of vincristine or myelosuppression of vinblastine would confound long-term survival or quality-of-life endpoints. This scenario is particularly relevant for researchers conducting chronic dosing regimens or combination therapy studies in immunocompetent models.

Drug Resistance Mechanism Studies Exploiting Absence of Cross-Resistance

The clinically documented lack of cross-resistance between vinglycinate and both vinblastine and vincristine [2] positions this compound as a strategic tool for investigating vinca alkaloid resistance pathways. Researchers studying multidrug resistance (MDR) mechanisms, P-glycoprotein-mediated efflux, or tubulin mutations can employ vinglycinate as a comparator to determine whether observed resistance is compound-specific or class-wide. This application is directly supported by clinical observations in patients with Hodgkin's disease, lymphosarcoma, and bronchogenic carcinoma [3].

SAR Studies of C-4 Modified Vinca Alkaloid Derivatives

Vinglycinate represents a specific α-aminoacetyl modification at the C-4 position of the vinblastine scaffold, distinct from 4-acyl analogs that exhibit different pharmacological profiles [4]. This defined structural variant makes vinglycinate an essential reference compound for structure-activity relationship (SAR) investigations exploring how modifications at the C-4 position influence tubulin binding affinity, cellular uptake, and toxicity parameters. Medicinal chemistry programs developing next-generation vinca alkaloids require this compound as a benchmark for the α-aminoacetyl substitution class.

Combination Regimen Research Where Low CYP450 Drug-Drug Interaction Risk Is Critical

Computational ADME-Tox profiling predicts vinglycinate sulfate as a non-inhibitor of all major CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) with low CYP inhibitory promiscuity [5]. This predicted profile supports the use of vinglycinate in preclinical combination therapy studies where minimizing CYP-mediated pharmacokinetic interactions is paramount. Researchers designing multi-agent protocols, particularly those incorporating CYP3A4-metabolized agents, may find vinglycinate preferable to vinca alkaloids with established CYP inhibition or induction liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinglycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.